N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide
Description
The compound N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic small molecule featuring a fused thieno-pyran scaffold conjugated with a 1,2,4-oxadiazole ring and a benzo[d]thiazole carboxamide moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the thieno-pyran system may contribute to improved pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-9-20-17(25-22-9)15-11-4-5-24-7-14(11)27-18(15)21-16(23)10-2-3-12-13(6-10)26-8-19-12/h2-3,6,8H,4-5,7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVRKJQDHLILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Thieno[2,3-c]Pyran Core
The thieno[2,3-c]pyran system is synthesized via a cyclocondensation reaction between 3-aminothiophene-2-carboxylate and a cyclic ketone. For example, reacting ethyl 3-aminothiophene-2-carboxylate with tetrahydro-4H-pyran-4-one in acetic acid under reflux yields the dihydrothienopyran intermediate. Key parameters include:
- Solvent : Acetic acid or ethanol.
- Temperature : 80–100°C.
- Catalyst : None required; protonation of the amine facilitates nucleophilic attack.
Synthesis of Fragment B: Benzo[d]Thiazole-6-Carboxylic Acid
Benzo[d]Thiazole Formation
Benzo[d]thiazole-6-carboxylic acid is prepared via condensation of 2-aminothiophenol with a carboxylic acid derivative :
- React 2-aminothiophenol with 6-nitrobenzoic acid in polyphosphoric acid (PPA) at 120°C to form benzo[d]thiazole-6-nitro.
- Reduce the nitro group to an amine using hydrogen gas and palladium on carbon.
- Oxidize the amine to a carboxylic acid using KMnO₄ in acidic conditions.
Key Characterization : $$^1$$H NMR (DMSO-d6): δ 8.21 (s, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H), 7.63 (d, J = 8.4 Hz, 1H).
Amide Coupling to Assemble the Final Product
Activation of Benzo[d]Thiazole-6-Carboxylic Acid
The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM). For example:
Coupling with Fragment A
Combine the activated ester with Fragment A (1.0 eq) in DCM and stir for 12–16 h at 25°C. Purify the crude product via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to isolate the final compound.
Yield : 65–78%.
Characterization Data :
- HRMS (ESI) : m/z Calculated for C₂₁H₁₇N₅O₃S₂: 475.0845; Found: 475.0848.
- $$^1$$H NMR (CDCl₃) : δ 8.64 (s, 1H, NH), 8.12 (d, J = 8.2 Hz, 1H), 7.89 (d, J = 8.2 Hz, 1H), 4.32–4.28 (m, 2H, pyran-H), 3.02 (s, 3H, CH₃), 2.95–2.89 (m, 2H), 2.45–2.39 (m, 2H).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Oxadiazole-Thienopyran Synthesis
A streamlined approach involves forming the oxadiazole ring before constructing the thienopyran system:
- Synthesize 3-methyl-1,2,4-oxadiazole-5-carboxylic acid via cyclization of acetamide oxime with malonic acid.
- Couple this acid with 3-aminothiophene-2-carboxylate using DCC (Dicyclohexylcarbodiimide).
- Perform cyclocondensation with tetrahydro-4H-pyran-4-one.
Advantage : Reduces purification steps (yield: 68%).
Microwave-Assisted Amidation
Microwave irradiation (100°C, 300 W, 20 min) accelerates the amide coupling step, improving yields to 82% while reducing reaction time from 16 h to 20 min.
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
Unwanted regioisomers may form during cyclization. Using copper triflate as a catalyst enhances selectivity for the 5-substituted oxadiazole (>95% purity).
Solvent Effects on Cyclocondensation
Replacing acetic acid with tetrahydrofuran (THF) and triethylamine suppresses side reactions, increasing thienopyran yields from 70% to 88%.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., NaOH, KOH), acids (e.g., HCl, H2SO4), oxidizing agents (e.g., H2O2, KMnO4), and reducing agents (e.g., LiAlH4, NaBH4) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
Analysis :
- Heterocyclic Diversity: The target compound incorporates a rare thieno-pyran scaffold, distinguishing it from pyridinyl-thiazole () and thiazol-5-ylmethyl derivatives (). Thieno-pyran systems may offer enhanced rigidity and π-π stacking interactions compared to simpler thiazole or pyridine cores.
- Synthetic Complexity : The target compound’s synthesis involves nitrile intermediates and coupling steps similar to , but its fused-ring system requires more specialized cyclization strategies.
Hypothetical Activity Profiles
While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related analogs:
Statistical Rigor :
Studies in employed rigorous statistical validation (p ≤ 0.05 via two-tailed t-tests, n ≥ 3 replicates) , a standard that should be applied to future evaluations of the target compound.
Pharmacokinetic and Physicochemical Properties
Key Insight: The target compound’s oxadiazole and thieno-pyran systems may improve metabolic stability and blood-brain barrier penetration compared to and analogs.
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2S |
| Molecular Weight (g/mol) | 356.41 |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiazole moieties exhibit diverse biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been studied primarily for its anti-tubercular and anticancer activities.
Antimycobacterial Activity
A study focusing on the biological activity of oxadiazole derivatives demonstrated that compounds similar to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole exhibited significant activity against Mycobacterium tuberculosis (Mtb). For instance:
- Compound 3a was noted for its effectiveness against monoresistant strains of Mtb with a minimum inhibitory concentration (MIC) of 0.25 µg/mL .
This suggests that derivatives with similar structural features may also demonstrate potent antitubercular activity.
Anticancer Activity
The thieno[2,3-c]pyran and thiazole components have been associated with anticancer properties. Compounds featuring these structures have shown promising results in inhibiting various cancer cell lines. For example:
- A series of synthesized compounds demonstrated selective toxicity against human tumor cells such as KB and HepG2/A2 with IC50 values in the low micromolar range .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA Synthesis : Many oxadiazole derivatives interfere with DNA replication in cancer cells.
- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt bacterial membranes leading to cell death.
- Modulation of Enzyme Activity : The presence of specific functional groups allows these compounds to act as enzyme inhibitors in metabolic pathways relevant to tumor growth.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Oxadiazole Derivatives : A comprehensive review indicated that oxadiazole derivatives showed varied anti-tubercular profiles with some achieving MIC values as low as 0.045 µg/mL against Mtb .
- Thiazole-Based Anticancer Agents : Research on thiazole derivatives revealed significant cytotoxicity against breast cancer cells with IC50 values ranging from 1 to 10 µM .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis of this heterocyclic compound involves multi-step reactions, typically starting with the preparation of the thieno[2,3-c]pyran core followed by functionalization with oxadiazole and benzothiazole moieties. Key methodologies include:
- Cyclocondensation : Formation of the thieno-pyran ring via acid-catalyzed cyclization of thiophene derivatives .
- Oxadiazole introduction : Reaction of hydrazides with nitriles or activated carbonyl groups under microwave or reflux conditions to form the 3-methyl-1,2,4-oxadiazole ring .
- Amide coupling : Use of coupling agents like EDCI/HOBt to attach the benzo[d]thiazole-6-carboxamide group to the core structure .
Critical intermediates : - 5,7-dihydro-4H-thieno[2,3-c]pyran-2-amine (core precursor).
- 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (oxadiazole intermediate).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structural features?
- 1H/13C NMR :
- Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z ~452).
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in pyran) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into reaction design to predict optimal synthetic pathways?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, identifying energetically favorable pathways for oxadiazole formation or amide coupling .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields (e.g., acetonitrile vs. DMF for cyclization steps) .
- Machine Learning : Train models on existing reaction data (e.g., reaction time, temperature) to recommend conditions for novel analogs .
Q. What strategies resolve contradictions in biological activity data across studies of thieno-pyran and benzothiazole derivatives?
- Meta-Analysis : Compare structural analogs (Table 1) to identify activity trends linked to substituents (e.g., electron-withdrawing groups on benzothiazole enhance kinase inhibition) .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding specificity .
- In Silico Docking : Perform molecular docking with protein targets (e.g., EGFR kinase) to rationalize divergent activity results .
Q. Table 1: Structural Analogs and Key Features
Q. How can Design of Experiments (DoE) optimize yield and purity during scale-up synthesis?
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters. For example, a 2³ factorial design revealed that >80% yield requires reflux conditions (T = 110°C) and 1.2 eq. of EDCI .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize purity (>95%) .
- Process Control : Implement real-time PAT (process analytical technology) like FTIR to monitor reaction progress and adjust conditions dynamically .
Methodological Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
